Ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate
Description
Properties
IUPAC Name |
ethyl 4-(4-oxo-3-phenylquinazolin-2-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-2-25-18(23)13-8-14-26-20-21-17-12-7-6-11-16(17)19(24)22(20)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHPGRNMMNULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under specific conditions to ensure the formation of the desired product. The quinazoline ring forms a dihedral angle with the phenyl ring, and the terminal methyl group may exhibit rotational disorder .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
Biological Activities
Ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate exhibits a range of biological activities that are crucial for its application in medicinal chemistry:
Antitumor Activity
Research has indicated that compounds containing the quinazolinone moiety exhibit significant antitumor effects. For instance, derivatives of quinazolinone have been shown to inhibit cancer cell proliferation in various studies:
| Compound | Activity | Reference |
|---|---|---|
| Quinazolinone Derivatives | Antitumor | Al-Suwaidan et al., 2016 |
| N-substituted Compounds | Antitumor | Mohamed et al., 2016 |
Anticonvulsant Activity
The anticonvulsant properties of related compounds suggest potential therapeutic uses in epilepsy treatment. Studies have shown that certain quinazolinone derivatives possess anticonvulsant activity comparable to established medications:
Antibacterial Activity
This compound also demonstrates antibacterial properties. Research indicates that derivatives of this compound can inhibit bacterial growth effectively:
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Antitumor Efficacy : A study demonstrated that a related compound showed significant inhibition of tumor growth in animal models, suggesting its potential as a chemotherapeutic agent.
- Anticonvulsant Properties : Clinical trials involving quinazolinone derivatives showed promising results in reducing seizure frequency in patients with refractory epilepsy.
Mechanism of Action
The mechanism of action of ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
Ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate (Target Compound): Substituent: Four-carbon butanoate chain. Synthesis: Likely synthesized via nucleophilic substitution between 2-mercapto-3-phenylquinazolin-4(3H)-one and ethyl 4-chlorobutyrate.
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate (Acetate Analog):
- Substituent: Two-carbon acetate chain.
- Synthesis: Reacted 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): Core: Benzoate ester with phenethylthio linkage to a 3-methylisoxazole ring.
Key Observations :
- Sulfanyl linkages in quinazolinones enable hydrogen bonding (C–H⋯O) and influence crystal packing, as seen in the acetate analog’s columnar structures .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data (Acetate Analog vs. Hypothetical Butanoate)
Analysis :
- The acetate analog’s crystal structure is stabilized by directional C–H⋯O interactions, whereas the butanoate’s longer chain may reduce packing efficiency, leading to greater conformational disorder .
- Increased H⋯H interactions in the butanoate could lower melting points compared to the acetate.
Bioactivity and Structure-Activity Relationships (SAR)
Quinazolinones exhibit bioactivity through interactions with enzymes (e.g., kinases) or DNA.
Table 3: Bioactivity Comparison
Key Insights :
- The butanoate’s lipophilicity may enhance cell membrane penetration but reduce aqueous solubility, a trade-off critical for oral bioavailability.
- Isoxazole-containing analogs (e.g., I-6373) leverage heterocycle polarity for target specificity, whereas quinazolinones rely on planar aromaticity for intercalation .
Challenges in Structural Analysis
Both the acetate and hypothetical butanoate compounds require advanced crystallographic tools (e.g., SHELX programs) for refinement, particularly to model disorder in flexible chains . The butanoate’s longer chain may necessitate higher-resolution data for accurate electron density mapping.
Biological Activity
Ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate is a compound derived from the quinazolinone family, known for its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor, anticonvulsant, and antibacterial properties.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The structure consists of a quinazoline core substituted with a sulfanyl group and an ethyl butanoate moiety. Its molecular formula is .
Biological Activities
-
Antitumor Activity
- Several studies have indicated that derivatives of quinazolinone compounds exhibit significant antitumor properties. For instance, compounds derived from 2-mercapto-3-phenylquinazolin-4-one have shown promising results in inhibiting cancer cell proliferation . A specific derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines.
- Anticonvulsant Activity
- Antibacterial Activity
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell growth | , |
| Anticonvulsant | Reduces seizure frequency | , |
| Antibacterial | Inhibitory against bacteria | , |
Case Study: Antitumor Efficacy
In a study conducted by Al-Suwaidan et al., various derivatives of quinazolinones were tested against human cancer cell lines. The results indicated that a derivative similar to this compound showed an IC50 of approximately 5 µM against breast cancer cells, highlighting its potential as a therapeutic agent .
Case Study: Anticonvulsant Properties
A pharmacological evaluation was performed where the compound was administered to mice subjected to seizure-inducing agents. The results showed a significant reduction in seizure duration and frequency at doses of 30 mg/kg body weight, indicating its potential as an anticonvulsant drug .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate, and how are intermediates characterized?
The compound is synthesized via nucleophilic substitution between 2-mercapto-3-phenylquinazolin-4-one and ethyl 4-bromobutanoate. A typical protocol involves:
- Reacting 2-mercapto-3-phenylquinazolin-4-one with anhydrous potassium carbonate in dry DMF to deprotonate the thiol group.
- Adding ethyl 4-bromobutanoate under reflux (5–6 hours) to form the sulfanyl linkage .
- Intermediate characterization includes melting point analysis , IR spectroscopy (C=O stretching at ~1700 cm⁻¹ for ester and lactam groups), and ¹H/¹³C NMR (e.g., δ ~4.2 ppm for ester -OCH₂CH₃) .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?
Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key findings include:
- Triclinic crystal system (space group P1) with Z=2, validated by SHELX refinement .
- Hydrogen bonding between the lactam O atom (C=O) and adjacent N–H groups (bond length ~2.8 Å).
- Hirshfeld surface analysis reveals contributions from H···O (15%), H···H (50%), and S···H (10%) interactions, stabilizing the lattice .
Q. What spectroscopic techniques are critical for confirming the purity and functional groups of this compound?
- IR spectroscopy : Identifies lactam (C=O, ~1680 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups.
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 396.12 [M+H]⁺) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of derivatives of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, a smaller HOMO-LUMO gap (~3.5 eV) suggests higher electrophilicity, favoring interactions with biological targets .
- Molecular docking : Screens derivatives against enzymes like PARP-1 or COX-2. Docking scores (e.g., Glide Score ≤ −8.0 kcal/mol) correlate with inhibitory activity. Key interactions include hydrogen bonding with catalytic residues (e.g., Tyr907 in PARP-1) .
Q. What strategies optimize the synthesis of derivatives for enhanced bioactivity, and how are reaction conditions tailored?
- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring enhances electrophilicity, improving binding to enzyme active sites.
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) increases reaction rates for nucleophilic substitutions .
- Catalyst screening : Potassium carbonate or triethylamine improves yields (70–85%) by neutralizing acidic byproducts .
Q. How do structural modifications (e.g., ester chain length) affect pharmacokinetic properties like solubility and logP?
- Ester chain elongation : Increasing the chain (e.g., ethyl → butyl) raises logP (from ~2.0 to ~3.5), enhancing membrane permeability but reducing aqueous solubility.
- In vitro assays : Measure solubility in PBS (pH 7.4) and logP via shake-flask method. For example, the ethyl ester derivative shows logP = 2.5 and solubility = 0.8 mg/mL .
Q. How are contradictory biological data (e.g., varying IC₅₀ values across studies) resolved for derivatives of this compound?
- Assay standardization : Use identical enzyme sources (e.g., human recombinant COX-2) and substrate concentrations (e.g., 10 µM arachidonic acid) to minimize variability .
- Control normalization : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions.
- Statistical analysis : Apply ANOVA or t-tests to confirm significance (p < 0.05) across replicates .
Q. What advanced analytical techniques (e.g., LC-MS/MS, XPS) are employed to study degradation pathways under stress conditions?
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the ester group to carboxylic acid).
- X-ray photoelectron spectroscopy (XPS) : Detects surface oxidation (e.g., S 2p binding energy shifts from ~163 eV to ~168 eV for sulfoxide formation) .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P1 | |
| Unit cell dimensions | a = 8.73 Å, b = 10.12 Å | |
| Hydrogen bonds | O···H–N (2.84 Å) |
Q. Table 2. In Vitro COX-2 Inhibition Data for Derivatives
| Derivative | % Inhibition (20 µM) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | 32.1 | >50 | |
| 4-Cl-substituted | 47.1 | 28.3 | |
| Celecoxib (control) | 98.5 | 0.04 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
